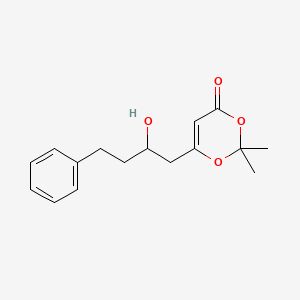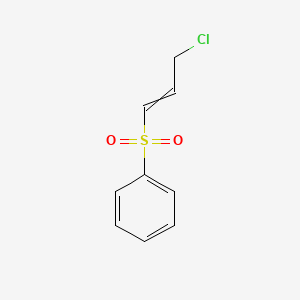![molecular formula C14H17NO2 B12568344 (7S)-7-[(Benzyloxy)methyl]-1,3,4,7-tetrahydro-2H-azepin-2-one CAS No. 194876-60-3](/img/structure/B12568344.png)
(7S)-7-[(Benzyloxy)methyl]-1,3,4,7-tetrahydro-2H-azepin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7S)-7-[(Benzyloxy)methyl]-1,3,4,7-tetrahydro-2H-azepin-2-one is a synthetic organic compound that belongs to the class of azepinones This compound is characterized by its unique seven-membered ring structure, which includes a nitrogen atom The benzyloxy group attached to the seventh carbon atom adds to its distinct chemical properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (7S)-7-[(Benzyloxy)methyl]-1,3,4,7-tetrahydro-2H-azepin-2-one typically involves the following steps:
Formation of the Azepinone Ring: The azepinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl chloride or benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the azepinone ring, potentially converting it to a more saturated ring structure.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Saturated azepinone derivatives.
Substitution: Various substituted azepinone derivatives depending on the nucleophile used.
科学的研究の応用
(7S)-7-[(Benzyloxy)methyl]-1,3,4,7-tetrahydro-2H-azepin-2-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials and catalysts.
作用機序
The mechanism of action of (7S)-7-[(Benzyloxy)methyl]-1,3,4,7-tetrahydro-2H-azepin-2-one involves its interaction with specific molecular targets. The benzyloxy group can facilitate binding to hydrophobic pockets in proteins, while the azepinone ring can interact with polar residues. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
4-Phenyl-1,2,4-triazoline-3,5-dione: Used in cycloaddition reactions for organic synthesis.
Uniqueness: (7S)-7-[(Benzyloxy)methyl]-1,3,4,7-tetrahydro-2H-azepin-2-one is unique due to its seven-membered azepinone ring and the presence of a benzyloxy group. This combination of structural features provides distinct chemical reactivity and potential for diverse applications in medicinal chemistry and organic synthesis.
特性
CAS番号 |
194876-60-3 |
|---|---|
分子式 |
C14H17NO2 |
分子量 |
231.29 g/mol |
IUPAC名 |
(2S)-2-(phenylmethoxymethyl)-1,2,5,6-tetrahydroazepin-7-one |
InChI |
InChI=1S/C14H17NO2/c16-14-9-5-4-8-13(15-14)11-17-10-12-6-2-1-3-7-12/h1-4,6-8,13H,5,9-11H2,(H,15,16)/t13-/m0/s1 |
InChIキー |
FABILNXMIUYXCA-ZDUSSCGKSA-N |
異性体SMILES |
C1CC(=O)N[C@@H](C=C1)COCC2=CC=CC=C2 |
正規SMILES |
C1CC(=O)NC(C=C1)COCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(4-Fluorophenyl)-4-[4-(triphenylmethyl)piperazin-1-yl]butan-1-one](/img/structure/B12568276.png)
![{3-[(Benzenesulfonyl)amino]phenoxy}acetic acid](/img/structure/B12568280.png)
![1-([2,2'-Bipyridin]-6-yl)-3,3-bis(ethylsulfanyl)prop-2-en-1-one](/img/structure/B12568281.png)

![1,3-Bis[(1R)-1-phenylethyl]-2,3-dihydro-1H-imidazol-1-ium](/img/structure/B12568299.png)

![4H-1,2,4-Triazole, 3-[1,1'-biphenyl]-4-yl-4-(2-methoxyphenyl)-5-methyl-](/img/structure/B12568317.png)



![2-[[5-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]-4-methylthiophene-2-carbonyl]amino]pentanedioic acid;1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(octadecylamino)pyrimidin-2-one](/img/structure/B12568338.png)

